Cas no 42268-68-8 (N-prop-2-yn-1-ylprop-2-en-1-amine)

N-prop-2-yn-1-ylprop-2-en-1-amine structure
42268-68-8 structure
Product name:N-prop-2-yn-1-ylprop-2-en-1-amine
CAS No:42268-68-8
MF:C6H9N
Molecular Weight:95.14236
MDL:MFCD00190225
CID:834867
PubChem ID:3803614

N-prop-2-yn-1-ylprop-2-en-1-amine 化学的及び物理的性質

名前と識別子

    • N-(Prop-2-yn-1-yl)prop-2-en-1-amine
    • ALLYL-PROP-2-YNYL-AMINE
    • Allylpropargylamine
    • N-prop-2-yn-1-ylprop-2-en-1-amine(SALTDATA: HCl)
    • N-prop-2-ynylprop-2-en-1-amine
    • N-allyl-2-propynyl-1-amine
    • N-allyl-N-propargylamine
    • N-allylpropargylamine
    • n-prop-2-yn-1-ylprop-2-en-1-amine
    • prop-2-enylprop-2-ynylamine
    • N-prop-2-yn-1-ylprop-2-en-1-amine
    • MDL: MFCD00190225
    • インチ: InChI=1S/C6H9N/c1-3-5-7-6-4-2/h1,4,7H,2,5-6H2
    • InChIKey: RGVPSBWHTNATMF-UHFFFAOYSA-N
    • SMILES: C#CCNCC=C

計算された属性

  • 精确分子量: 95.07350
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 3

じっけんとくせい

  • PSA: 12.03000
  • LogP: 0.78610

N-prop-2-yn-1-ylprop-2-en-1-amine Security Information

  • 危険カテゴリコード: 22
  • 危険物標識: Xn

N-prop-2-yn-1-ylprop-2-en-1-amine 税関データ

  • 税関コード:2921199090
  • 税関データ:

    中国税関コード:

    2921199090

    概要:

    2921199090他の無環モノアミン及びその誘導体及び塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921199090他の無環モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-prop-2-yn-1-ylprop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-211458-10.0g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
10g
$542.0 2023-06-08
TRC
T705435-10mg
N-prop-2-yn-1-ylprop-2-en-1-amine
42268-68-8
10mg
$ 50.00 2022-06-02
Enamine
EN300-211458-5g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
5g
$295.0 2023-09-16
Enamine
EN300-211458-0.25g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
0.25g
$90.0 2023-09-16
TRC
T705435-50mg
N-prop-2-yn-1-ylprop-2-en-1-amine
42268-68-8
50mg
$ 65.00 2022-06-02
Fluorochem
029430-250mg
Allyl-prop-2-ynyl-amine
42268-68-8 95%
250mg
£80.00 2022-03-01
Enamine
EN300-211458-0.5g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
0.5g
$94.0 2023-09-16
Enamine
EN300-211458-5.0g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
5g
$295.0 2023-06-08
Enamine
EN300-211458-1g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
1g
$99.0 2023-09-16
Enamine
EN300-211458-1.0g
(prop-2-en-1-yl)(prop-2-yn-1-yl)amine
42268-68-8
1g
$99.0 2023-06-08

N-prop-2-yn-1-ylprop-2-en-1-amine 関連文献

N-prop-2-yn-1-ylprop-2-en-1-amineに関する追加情報

N-(Prop-2-yn-1-yl)prop-2-en-1-amine: A Comprehensive Overview

N-(Prop-2-yn-1-yl)prop-2-en-1-amine, also known by its CAS number 42268-68-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C5H7N, is characterized by its unique structure that combines an alkyne group with an enamine functionality. The combination of these groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

The structure of N-(Prop-2-yn-1-yl)prop-2-en-1-amine consists of a propargyl group (HC≡CCH2-) attached to a propenamine moiety (CH₂=CH-NH). This arrangement allows for versatile reactivity, particularly in condensation reactions and as a precursor for more complex molecules. Recent studies have highlighted its potential in the synthesis of bioactive compounds and advanced materials.

One of the most notable aspects of this compound is its role in the formation of enamine networks. These networks have been extensively studied for their applications in drug delivery systems and stimuli-responsive materials. For instance, researchers have demonstrated that enamine-based materials can exhibit pH-responsive behavior, making them ideal for controlled drug release applications.

In terms of synthesis, N-(Prop-2-yn-1-yl)propenamine can be prepared via a variety of methods, including the reaction of propargylamine with α,β-diketones or through the use of catalytic asymmetric synthesis techniques. Recent advancements in catalysis have enabled more efficient and selective syntheses, reducing production costs and improving yields.

The compound's physical properties are also worth noting. It has a melting point of approximately 45°C and is soluble in common organic solvents such as dichloromethane and THF. Its solubility profile makes it suitable for use in various organic reactions, including those requiring polar aprotic solvents.

Recent research has explored the use of N-(Propargyl)propenamine in click chemistry applications. Click chemistry, which emphasizes the use of efficient and reliable reactions to build complex molecules, has benefited from the reactivity of this compound. For example, it has been employed in the synthesis of polymeric materials with tailored mechanical properties.

In addition to its chemical applications, this compound has shown promise in biological systems. Studies have indicated that it may possess anti-inflammatory properties, making it a potential candidate for drug development. However, further research is needed to fully understand its pharmacokinetics and toxicity profile.

The versatility of N-(Propargyl)propenamine extends to its use as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and engage in π-interactions makes it suitable for constructing self-assembled structures, such as vesicles and hydrogels.

In conclusion, N-(Propargyl)propenamine, with its unique structure and diverse reactivity, continues to be a focal point in chemical research. Its applications span from material science to pharmacology, with ongoing studies uncovering new potentials for this versatile compound.

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